

Physical and chemical properties of 5-lodo-A-85380 dihydrochloride

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Compound of Interest

Compound Name: 5-lodo-A-85380 dihydrochloride

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5-Iodo-A-85380 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-lodo-A-85380 dihydrochloride is a potent and highly selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particular affinity for the $\alpha4\beta2$ and $\alpha6\beta2$ subtypes.[1][2] Its favorable pharmacological profile, including high specificity and low toxicity, has established it as a valuable tool in neuropharmacological research.[3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-lodo-A-85380 dihydrochloride**, along with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Physical and Chemical Properties

5-Iodo-A-85380 dihydrochloride is typically supplied as an off-white powder.[4] While a specific melting point is not consistently reported in the literature, its other key physical and chemical properties are well-documented.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ IN ₂ O · 2HCl	[1]
Molecular Weight	363.03 g/mol	[1]
CAS Number	1217837-17-6	[1]
Solubility	Soluble to 100 mM in water and DMSO. Also soluble in physiologic saline (0.9% sodium chloride).[1]	[1]
Storage and Stability	Desiccate at +4°C.[1] Stock solutions can be stored at -20°C for up to 3 months.[4] For longer-term storage of solutions, -80°C is recommended.[5][6]	[1][4]
Purity	≥98% (HPLC)	[4]

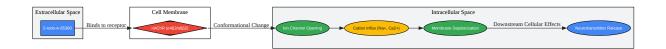
Biological Activity and Mechanism of Action

5-Iodo-A-85380 is a selective agonist of $\alpha 4\beta 2$ and $\alpha 6\beta 2$ nicotinic acetylcholine receptors.[1][2] Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and play a crucial role in various physiological processes. The binding of an agonist like 5-Iodo-A-85380 to the nAChR triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the modulation of neurotransmitter release.

The selectivity of 5-Iodo-A-85380 for the $\beta 2$ subunit-containing nAChRs makes it a valuable tool for dissecting the specific roles of these receptor subtypes in neuronal signaling.[1] It has been shown to be significantly more selective for $\alpha 4\beta 2$ and $\alpha 6\beta 2$ subtypes over $\alpha 3\beta 4$, $\alpha 7$, and muscle-type nAChR receptors.[1][2]



Signaling Pathway of 5-lodo-A-85380 at a Nicotinic Acetylcholine Receptor



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Caption: Agonist binding and subsequent ion channel activation.

Experimental Protocols Synthesis of 5-lodo-A-85380 Dihydrochloride

While a detailed, step-by-step synthesis protocol is proprietary to institutions like the Research Triangle Institute where it was synthesized, the general approach involves the synthesis of 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine, which is then converted to its dihydrochloride salt.[1] The synthesis of related halo-pyridyl ether compounds has been described in the literature and typically involves the coupling of a substituted hydroxypyridine with a protected azetidinemethanol derivative, followed by deprotection and purification.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of 5-Iodo-A-85380 to nAChRs using a radiolabeled form of the compound (e.g., [125]]5-Iodo-A-85380).

Materials:

- [125]]5-lodo-A-85380
- Cell membranes or tissue homogenates expressing nAChRs
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)



- Non-specific binding control (e.g., a high concentration of a non-labeled nAChR ligand like nicotine or epibatidine)
- 96-well filter plates
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare serial dilutions of unlabeled 5-lodo-A-85380 for competition binding assays.
- In a 96-well plate, combine the cell membranes/tissue homogenate, [125]5-lodo-A-85380 (at a concentration near its Kd), and either buffer, unlabeled 5-lodo-A-85380, or the non-specific control.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- · Quantify the radioactivity in each well using a scintillation counter.
- Analyze the data to determine the binding affinity (Kd or Ki) of 5-Iodo-A-85380.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a common method for assessing the functional activity of 5-Iodo-A-85380 as an nAChR agonist.

Materials:

Xenopus laevis oocytes



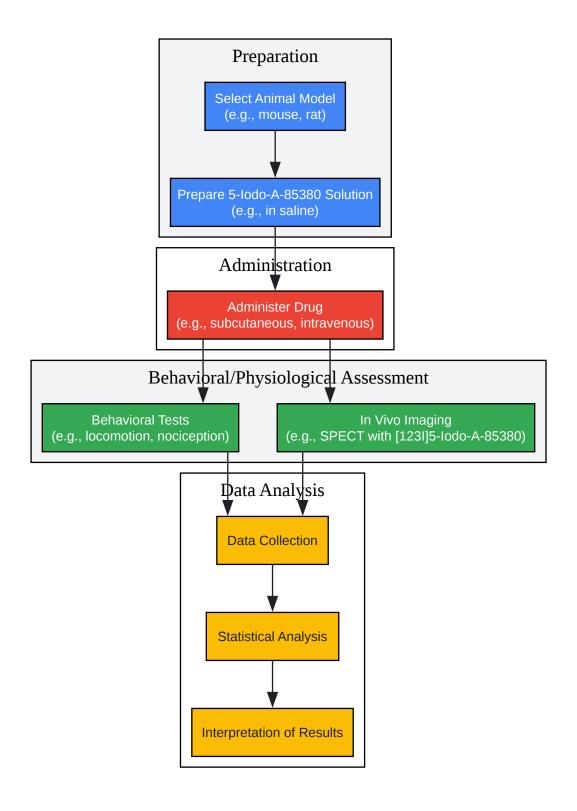
- cRNA encoding the desired nAChR subunits (e.g., α4 and β2)
- Recording solution (e.g., Ba²⁺ Ringer's solution)
- 5-lodo-A-85380 dihydrochloride solutions of varying concentrations
- Two-electrode voltage clamp setup

Procedure:

- Inject the Xenopus oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
- Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
- Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
- Perfuse the oocyte with the recording solution.
- Apply solutions of 5-lodo-A-85380 at various concentrations to the oocyte and record the resulting inward currents.
- Wash the oocyte with the recording solution between applications to allow for recovery.
- Construct a dose-response curve to determine the EC₅₀ and efficacy of 5-lodo-A-85380.

Experimental Workflow for In Vivo Studies





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Caption: A generalized workflow for in vivo experiments.

Applications in Research



The high affinity and selectivity of 5-Iodo-A-85380 for β2-containing nAChRs have made it an indispensable tool in several areas of neuroscience research:

- In Vivo Imaging: The radioiodinated forms of 5-Iodo-A-85380 ([123 I]- and [125 I]-5-Iodo-A-85380) are widely used as ligands for Single Photon Emission Computed Tomography (SPECT) and autoradiography to visualize and quantify the distribution of $\alpha4\beta2^*$ nAChRs in the brain.[3]
- Neurodegenerative Diseases: Given the involvement of nAChRs in cognitive function, 5lodo-A-85380 is utilized in studies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders to investigate changes in nAChR density and function.
- Addiction Research: As nAChRs are the primary targets of nicotine, 5-lodo-A-85380 is employed in research to understand the mechanisms of nicotine addiction and to evaluate potential therapeutic interventions.
- Pain Research: The role of nAChRs in pain modulation is an active area of investigation, and 5-Iodo-A-85380 is used to explore the analgesic potential of targeting specific nAChR subtypes.[1]

Conclusion

5-lodo-A-85380 dihydrochloride is a powerful and selective pharmacological tool for the study of nicotinic acetylcholine receptors. Its well-characterized physical, chemical, and biological properties, combined with its utility in a range of experimental paradigms, make it an invaluable asset for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of this compound to facilitate its effective application in advancing our knowledge of nicotinic receptor pharmacology and its role in health and disease.

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